molecular formula C7H2Cl3NO B1584869 2,4,6-Trichlorophenyl isocyanate CAS No. 2505-31-9

2,4,6-Trichlorophenyl isocyanate

Cat. No. B1584869
CAS RN: 2505-31-9
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl isocyanate is a chemical compound with the linear formula C7H2Cl3NO . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trichlorophenyl isocyanate is 222.46 . Its molecular formula is C7H2Cl3NO .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenyl isocyanate is a solid at 20°C . It has a melting point of 72-75°C . It’s important to note that Sigma-Aldrich does not provide analytical data for this product .

Scientific Research Applications

Application 1: Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-Trichlorophenyl)Methyl Radicals

  • Summary of the Application: This research involves the engineering of donor molecules, specifically diphenylamine (DPA) units, incorporated into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. The study focuses on controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
  • Results or Outcomes: The study found that TTM-DPA, TTM-2DPA, and TTM-3DPA, with various DPA units attached on different arms of the TTM core, exhibit similar absorption maxima and high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts to 675 nm for TTM-BDPA and 717 nm for TTM-TDPA . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

Application 2: Synthesis of Tris(2,4,6-trichlorophenyl)methyl Radicals

  • Summary of the Application: This research involves the synthesis of tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. Specifically, two TTM-type luminescent radicals, TTM-(3PCz)2 and TTM-(3PCz)3, bearing two and three 9-phenylcarbazol-3-yl (3PCz) substituents, respectively, were synthesized and characterized .

Application 3: Synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-Trichlorophenyl)Urea

  • Summary of the Application: This research involves the synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-Trichlorophenyl)Urea. This compound is likely used as an intermediate in the synthesis of other complex organic compounds .

Safety And Hazards

2,4,6-Trichlorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation, and it’s harmful if swallowed or inhaled . It’s also suspected of causing cancer .

Future Directions

A recent study has shown that different quantities of diphenylamine (DPA) units incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions can control the intramolecular charge transfer and near-infrared photothermal conversion . This suggests that organic radicals have potential for application in photothermal therapy in the near future .

properties

IUPAC Name

1,3,5-trichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWXVDWKFAUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346614
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl isocyanate

CAS RN

2505-31-9
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorophenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
WH Dennis, EP Burrows, BA Siggins - 1983 - apps.dtic.mil
2, 4, 6-Trichloroaniline 2, 4, 6-TCA is not a contaminant of the estuarine sediments of the Edgewood Arsenal area of the Aberdeen Proving Ground APG, MD. This conclusion was …
Number of citations: 2 apps.dtic.mil
RR McNary, L Magid - Journal of the American Chemical Society, 1946 - ACS Publications
Preparation of 2,4,6-Trichlorophenyl Isocyanate Page 1 April, 1946 2,4,6-Trichlorophenyl Isocyanate 673 was removed and 0.6 mole of diethyl carbonate, dissolved in 50 cc. of absolute …
Number of citations: 4 pubs.acs.org
C Owens, LL Pytlewski, K Krevitz, T Mitchell - Thermochimica Acta, 1982 - Elsevier
Thermal decomposition of sym-dichlorobis (2,4,6-trichlorophenyl) urea occurs by two steps: the first at 150–184C accompanied by a 26% weight loss and +(16.6±0.7) kcal mole −1 and …
Number of citations: 3 www.sciencedirect.com
SW Murray, C Owens - Thermochimica acta, 1983 - Elsevier
Infrared spectra of sym-dichlorobis (2,4,6-trichlorophenyl) urea over the range 4000–250 cm −1 have been obtained on samples prepared in KBr discs and stored for several hours at …
Number of citations: 4 www.sciencedirect.com
WH Dennis Jr… - 1983 - apps.dtic.mil
N, N-Bis2, 4, 6-trichlorophenylurea is present in the sediments of Canal Creek in the Edgewood area of Aberdeen Proving Ground, MD. The highest concentrations are found in the top …
Number of citations: 2 apps.dtic.mil
HG Walker Jr, R Levine, RF Kibler… - Journal of the American …, 1946 - ACS Publications
Wallingford, Homeyer and Jones3 have shown that the carbethoxylation of ethyl phenylacetate with diethyl carbonate to form diethyl a-phenylmalonate may be effected in high yield by …
Number of citations: 8 pubs.acs.org
SD Harvey, DD Dauble, BD McVeety, RJ Fellows… - 1990 - apps.dtic.mil
A primary purpose of this study was to determine whether CC-2 was transformed in sediment to the known environmental hazard 2, 4, 6-trichloroaniline TCA. Another purpose of this …
Number of citations: 2 apps.dtic.mil
WS Emerson, JW Heyd, VE Lucas… - Journal of the …, 1946 - ACS Publications
A method of preparation and properties of 2, 4, 6-trichlorophenyl isocyanate and its cor-responding methyl and ethyl alcohol derivatives, namely, 2, 4, 6-trichlorophenyl methyl …
Number of citations: 27 pubs.acs.org
O Gawron - Journal of the American Chemical Society, 1949 - ACS Publications
By Oscar Gawron In connection with a synthesis of a compound of pharmaceutical interest, a large supply of 4-chlo-romethyl-veratrole was needed. Recourse to the literature showed …
Number of citations: 7 pubs.acs.org
LW Georges, C Hamalainen - Journal of the American Chemical …, 1949 - ACS Publications
Some New Polyhalogenated Phenyl Isocyanates Page 1 Feb., 1949 Notes 743 Table I Comparison of Age with the Ratio A/K in Rocks He, A, G. Approximate age Description of cc./g. at …
Number of citations: 4 pubs.acs.org

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